![molecular formula C19H20N2O3S B2703180 2-(4-acetylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477494-71-6](/img/structure/B2703180.png)

2-(4-acetylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

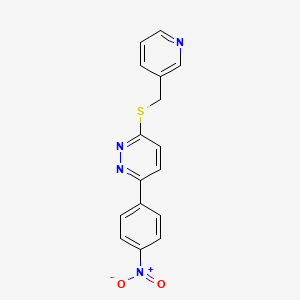

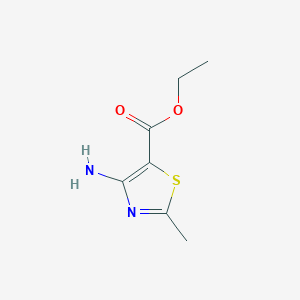

The compound “2-(4-acetylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a derivative of benzo[b]thiophene-2-carboxamide . It is part of a series of compounds designed and synthesized as potential STING agonists . STING is an important immune-associated protein that triggers the IRF and NF-κB pathways, generating type I interferons and proinflammatory cytokines .

Synthesis Analysis

The synthesis of these compounds involves introducing different substituents on the 4-position of the benzo[b]thiophene ring . The synthetic campaign has been conducted to prepare the designed compounds for biological evaluation .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a benzo[b]thiophene-2-carboxamide core with different substituents at the 4-position . The binding mode of these compounds with the STING protein involves two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a series of lithiation reactions carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .科学的研究の応用

- Anticancer Properties : Certain thiophene-based molecules exhibit anticancer activity . Researchers explore their potential as novel chemotherapeutic agents.

- Anti-Inflammatory Effects : Thiophene derivatives possess anti-inflammatory properties, making them relevant for drug development .

- Antimicrobial Activity : Some thiophene-containing compounds demonstrate antimicrobial effects, which could contribute to combating infectious diseases .

- Antihypertensive and Anti-Atherosclerotic Properties : Thiophene-mediated molecules may impact cardiovascular health by acting as antihypertensive and anti-atherosclerotic agents .

Material Science and Organic Electronics

Thiophene derivatives find applications beyond pharmacology:

- Organic Semiconductors : Thiophene-based compounds play a crucial role in organic semiconductors, enabling advancements in electronic devices and sensors .

- Organic Field-Effect Transistors (OFETs) : OFETs utilize thiophene-containing materials for their electrical properties, making them suitable for flexible and low-power electronic components .

- Organic Light-Emitting Diodes (OLEDs) : Thiophene derivatives contribute to OLED fabrication, enhancing display technology and energy efficiency .

Industrial Chemistry and Corrosion Inhibition

- Corrosion Inhibitors : Thiophene derivatives are employed in industrial chemistry as corrosion inhibitors . Their ability to protect metals from degradation is valuable in various applications.

Other Applications

作用機序

The mechanism of action of these compounds involves their interaction with the STING protein. Upon activation by its agonists, STING triggers the IRF and NF-κB pathways, generating type I interferons and proinflammatory cytokines . This primes the innate immune responses to achieve valid antitumor efficacy .

将来の方向性

特性

IUPAC Name |

2-[(4-acetylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-11(22)12-7-9-13(10-8-12)18(24)21-19-16(17(20)23)14-5-3-2-4-6-15(14)25-19/h7-10H,2-6H2,1H3,(H2,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLAZZVJNRUCLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-acetylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzaldehyde](/img/structure/B2703102.png)

![2-[2-(1H-imidazol-1-yl)ethoxy]aniline](/img/structure/B2703103.png)

![N-(2-methoxybenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2703108.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2703110.png)

![5-[1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methylphenyl)pentanamide](/img/no-structure.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2703112.png)

![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2703113.png)

![5-(benzo[d][1,3]dioxol-5-yl)-1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2703118.png)